1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine
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Overview
Description
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a cyclopropanamine group attached to an indole ring, which is further substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Attachment of the Cyclopropanamine Group: The final step involves the alkylation of the chlorinated indole with cyclopropanamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions:
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(5-Fluoro-1H-indol-3-yl)ethyl)cyclopropanamine
- 1-(2-(5-Bromo-1H-indol-3-yl)ethyl)cyclopropanamine
- 1-(2-(5-Methyl-1H-indol-3-yl)ethyl)cyclopropanamine
Uniqueness
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H15ClN2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-12-11(7-10)9(8-16-12)3-4-13(15)5-6-13/h1-2,7-8,16H,3-6,15H2 |
InChI Key |
KNYYAGGOOSTRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CNC3=C2C=C(C=C3)Cl)N |
Origin of Product |
United States |
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